molecular formula C7H9N5S B1226742 2-((3-Aminopyridin-2-yl)methylene)hydrazinecarbothioamide

2-((3-Aminopyridin-2-yl)methylene)hydrazinecarbothioamide

Cat. No. B1226742
M. Wt: 195.25 g/mol
InChI Key: XMYKNCNAZKMVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Aminopyridin-2-yl)methylene)hydrazinecarbothioamide, also known as 2-((3-Aminopyridin-2-yl)methylene)hydrazinecarbothioamide, is a useful research compound. Its molecular formula is C7H9N5S and its molecular weight is 195.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-((3-Aminopyridin-2-yl)methylene)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-((3-Aminopyridin-2-yl)methylene)hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Aminopyridin-2-yl)methylene)hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-((3-Aminopyridin-2-yl)methylene)hydrazinecarbothioamide

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

[(3-aminopyridin-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)

InChI Key

XMYKNCNAZKMVQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N

Pictograms

Acute Toxic; Irritant

synonyms

3-aminopyridine-2-carboxaldehyde thiosemicarbazone
3-APCT
NSC 663249
PAN 811
PAN-811
PAN811
triapine

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(1,3-dioxolanyl)-3-aminopyridine (0.80 g, 4.8 mmol) in 10 mL of ethanol, 8 mL of water and 2 mL of concentrated hydrochloric acid was added 0.48 g (5.3 mmol) of thiosemicarbazide. The mixture was stirred at room temperature overnight and refluxed for 1 h, cooled and filtered. The crude yellow hydrochloride salt was dissolved in 50 mL of hot water and filtered. To the hot filtrate was added 10 mL of 5% sodium bicarbonate solution. The mixture was stirred at room temperature for 1 h, filtered and washed with water, followed by ethanol to yield 3-amino-2-formylpyridine thiosemicarbazone. Yield: 0.72 g (77%); mp 240°-241° C. dec; MS m/e 194 (M+); 1H NMR (90 MHz, DMSO-d6) δ 6.48 (br s, 2H, 3-NH2, D2O exchangeable), 7.12 (m, 2H, 4-H and 6-H), 7.83 (dd, 1H, 5-H), 8.10 (br s, 2H, CSNH2, D2O exchangeable), 8.10 (s, 1H, 2-CH), 10.95 (s, 1H, NNH, D2O exchangeable). Anal. (C7H9N5S) C, H, N.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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